molecular formula C7H7NO3 B141934 Salicylhydroxamic acid CAS No. 89-73-6

Salicylhydroxamic acid

Cat. No.: B141934
CAS No.: 89-73-6
M. Wt: 153.14 g/mol
InChI Key: HBROZNQEVUILML-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Salicylhydroxamic acid plays a crucial role in biochemical reactions by acting as an enzyme inhibitor. It is a potent and irreversible inhibitor of the urease enzyme in various bacteria and plants. The molecule is structurally similar to urea but is not hydrolyzable by urease, which allows it to disrupt the bacteria’s metabolism through competitive inhibition . Additionally, this compound interacts with the alternative oxidase enzyme in the mitochondrial electron transport chain system of plants, fungi, and some protists, blocking the flow of electrons through this pathway . This inhibition forces electrons through the cytochrome pathway, allowing researchers to study the operation of the cytochrome pathway without the interference of the alternative oxidase activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In plants, it acts as an inhibitor of the alternative oxidase enzyme, leading to a decrease in ATP production by oxidative phosphorylation . This inhibition results in the accumulation of reactive oxygen species (ROS) and affects cell signaling pathways and gene expression. In bacteria, this compound disrupts the metabolism by inhibiting urease, leading to a reduction in the bacteria’s ability to hydrolyze urea . This disruption affects cellular metabolism and can lead to cell death. Additionally, this compound has been shown to enhance the NADH-oxidase activity in mitochondria and chloroplasts, further influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active site of the urease enzyme, preventing the hydrolysis of urea and disrupting the bacteria’s metabolism . In the mitochondrial electron transport chain, this compound inhibits the alternative oxidase enzyme, blocking the flow of electrons and reducing ATP production . This inhibition forces electrons through the cytochrome pathway, allowing researchers to study the cytochrome pathway’s operation without the interference of the alternative oxidase activity. Additionally, this compound has been shown to affect gene expression by altering the redox state of cells and influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound can significantly inhibit mycelial growth, conidial germination, and enzyme activity in various fungi . These effects are observed over different time periods, indicating that the compound’s inhibitory effects can persist over time. Additionally, the degradation of this compound in laboratory settings can lead to the formation of metabolites that may have different biochemical properties and effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound can significantly inhibit the growth and enzyme activity of various pathogens at specific concentrations . At higher doses, the compound can exhibit toxic effects, leading to adverse reactions in animal models. For example, this compound has been shown to cause growth arrest in certain fungal species at high concentrations . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the inhibition of the alternative oxidase enzyme in the mitochondrial electron transport chain . This inhibition affects the flow of electrons through the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels . Additionally, this compound can influence the metabolic flux and metabolite levels in cells by disrupting the normal operation of metabolic pathways. The compound’s interaction with urease also affects the urea hydrolysis pathway in bacteria, leading to a disruption in nitrogen metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. In plants, this compound is transported to the mitochondria, where it inhibits the alternative oxidase enzyme . This localization is crucial for its inhibitory effects on the mitochondrial electron transport chain. Additionally, the compound’s distribution within cells can affect its accumulation and localization, influencing its overall biochemical effects .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the mitochondria, where it inhibits the alternative oxidase enzyme and affects the electron transport chain . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. Additionally, the compound’s localization in the mitochondria allows it to influence the redox state of the cell and affect cellular signaling pathways .

Preparation Methods

Salicylhydroxamic acid can be synthesized through several methods. One common synthetic route involves the reaction of salicylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours. Industrial production methods may involve the use of phase transfer catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Salicylhydroxamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form complexes with metal ions such as iron (III), copper (II), nickel (II), and zinc (II) . These reactions often involve the use of common reagents such as metal salts and occur under conditions that favor complex formation. The major products formed from these reactions are metal-salicylhydroxamate complexes, which have been characterized using techniques like infrared spectroscopy and UV-Vis spectroscopy .

Properties

IUPAC Name

N,2-dihydroxybenzamide
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InChI

InChI=1S/C7H7NO3/c9-6-4-2-1-3-5(6)7(10)8-11/h1-4,9,11H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBROZNQEVUILML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5075365
Record name Salicylhydroxamic acid
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Molecular Weight

153.14 g/mol
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Physical Description

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS]
Record name Salicylhydroxamic acid
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CAS No.

89-73-6
Record name Salicylhydroxamic acid
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Record name Salicylhydroxamic Acid
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Record name Salicylohydroxamic acid
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Record name SALICYLHYDROXAMIC ACID
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Synthesis routes and methods I

Procedure details

SHA-Sepharose 4B was prepared by mixing 130 mg of (6-aminohexanoyl)-4-aminomethylsalicylhydroxamic acid (SHA-Z-NH2), dissolved in 30 mL 0.2M NaHCO3, with 6.5 g HCl washed CNBr activated Sepharose 4B (Pharmacia) overnight at room temperature. After the coupling reaction, 2 mL 0.5M Tris, pH 8.5 were added and the gel slurry mixed at room temperature for 1 hour, and washed with water, 0.5M NaCl, and water again. The resulting SHA-Sepharose 4B was suspended in 30 mL of 20% ethanol, and stored at 4° C.
Name
(6-aminohexanoyl)-4-aminomethylsalicylhydroxamic acid
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

SHA-Sepharose 4B was prepared by mixing 130 mg of (6-aminohexanoyl)-4-aminomethylsalicylhydroxamic acid (SHA-Z-NH2), dissolved in 30 mL 0.2M NaHCO3, with. 6.5 g HCl washed CNBr activated Sepharose 4B (Pharmacia) overnight at room temperature. After the coupling reaction, 2 mL of 0.5M Tris, pH 8.5 were added and the gel slurry mixed at room temperature for 1 hour, and washed with water, 0.5M NaCl, and water again. The resulting SHA-Sepharose 4B was suspended in 30 mL of 20% ethanol, and stored at 4° C.
Name
(6-aminohexanoyl)-4-aminomethylsalicylhydroxamic acid
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

SHA-Sepharose 4B was prepared by mixing 130 mg of (6-aminohexanoyl)-4-amino-methylsalicylhydroxamic acid (SHA--Z--NH2), dissolved in 30 mL 0.2M NaHCO3, with 6.5 g HCl washed CNBr activated Sepharose 4B (Pharmacia) overnight at room temperature. After the coupling reaction, 2 mL of 0.5M Tris, pH 8.5 were added and the gel slurry mixed at room temperature for 1 hour, and washed with water, 0.5M NaCl, and water again. The resulting SHA-Sepharose 4B was suspended in 30 mL of 20% ethanol, and stored at 4° C.
Name
(6-aminohexanoyl)-4-amino-methylsalicylhydroxamic acid
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Ten milliliters of unmodified M280 or M450 magnetic beads (Dynal) were gradually dehydrated into acetonitrile, and converted to aldehyde modified beads using oxalyl chloride activated N,N-dimethylsulfoxide and triethylamine in dichloromethane at −78° C. The resulting aldehyde bearing beads were gradually rehydrated and suspended in 5 mL of 0.1 M sodium acetate pH 5.5. The aldehyde groups were coupled N′-[(4-(N-hydroxycarbamoyl)-3-hydroxy-phenyl)methyl]-N-(2-{N-[2-(4-{N-[(N-hydroxycarbamoyl)-3-hydroxyphenyl)methyl]carbamoyl}-butanoylamino)ethyl]-4-(N-aminocarbamoyl)butanoylamino}ethyl)pentane-1,5-diamide (21Y-SHA-hydrazide) by adding 25 milligrams dissolved in 200 uL N,N-dimethylsulfoxide, and rotating coupling reaction over night at room temperature. The beads were then washed extensively with water and stored in 5 mL of 10% ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylsulfoxide
Quantity
200 μL
Type
solvent
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
N,N-dimethylsulfoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
5 mL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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